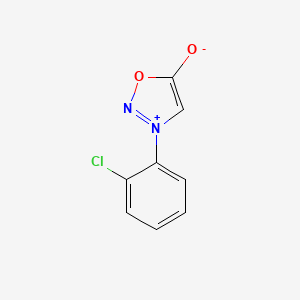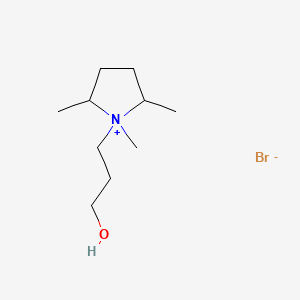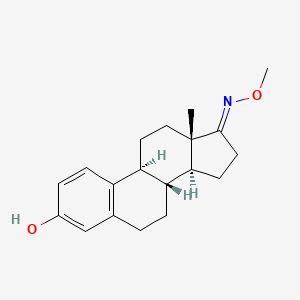
Estrone, O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone, O-methyloxime is a derivative of estrone, a naturally occurring estrogen. Estrone is one of the three major estrogens produced by the human body, the others being estradiol and estriol. The O-methyloxime modification involves the addition of a methyloxime group to the estrone molecule, which can alter its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estrone, O-methyloxime can be synthesized by reacting estrone with methoxyamine hydrochloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the formation of an oxime ether linkage . The general reaction scheme is as follows:
Estrone+Methoxyamine Hydrochloride→Estrone, O-methyloxime
Industrial Production Methods
the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Estrone, O-methyloxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methyloxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime ethers.
Scientific Research Applications
Estrone, O-methyloxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Studied for its potential effects on estrogen receptors and related pathways.
Medicine: Investigated for its potential anticancer properties, particularly in hormone-responsive cancers.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
Estrone, O-methyloxime exerts its effects by interacting with estrogen receptors in target tissues such as the breast, uterus, and hypothalamus. The hormone-bound estrogen receptors dimerize and translocate to the nucleus, where they bind to estrogen response elements (ERE) on DNA, modulating the expression of estrogen-responsive genes . This can lead to various physiological effects, including cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Estrone: The parent compound, a naturally occurring estrogen.
Estradiol: Another major estrogen with higher potency than estrone.
Estriol: A weaker estrogen compared to estrone and estradiol.
Estrone Oxime: Similar to estrone, O-methyloxime but with a different oxime group.
Uniqueness
This compound is unique due to its methyloxime modification, which can enhance its stability and alter its biological activity compared to other estrogens. This modification can also improve its physicochemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
3342-64-1 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17E)-17-methoxyimino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H25NO2/c1-19-10-9-15-14-6-4-13(21)11-12(14)3-5-16(15)17(19)7-8-18(19)20-22-2/h4,6,11,15-17,21H,3,5,7-10H2,1-2H3/b20-18+/t15-,16-,17+,19+/m1/s1 |
InChI Key |
PBXZSAMJKKLMEF-YDKWXADCSA-N |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OC)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=NOC)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


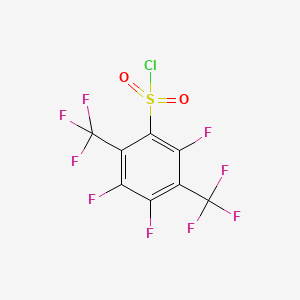
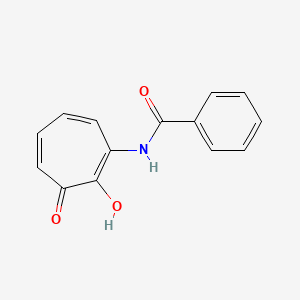
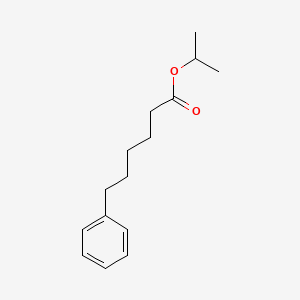
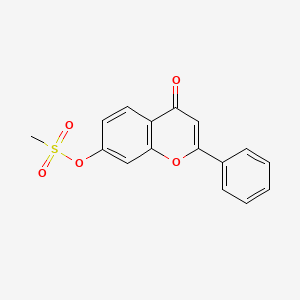
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
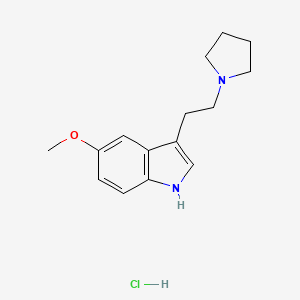
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)


![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
